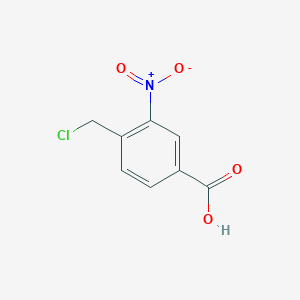

4-(Chloromethyl)-3-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Chloromethyl)-3-nitrobenzoic acid” is a chemical compound with the empirical formula C8H7ClO2 . It is also known as α-Chloro-p-toluic acid . It is commonly used in laboratory chemicals .

Synthesis Analysis

The synthesis of “4-(Chloromethyl)-3-nitrobenzoic acid” can be achieved through various methods. One such method involves the reaction of 4-chloromethyl-benzoic acid with AqNO and in the presence of H . Another method involves the use of the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) which is of great interest in the modification of organic molecules .Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-3-nitrobenzoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C8H7ClO2/c9-5-6-1-3-7 (4-2-6)8 (10)11/h1-4H,5H2, (H,10,11) .Physical And Chemical Properties Analysis

“4-(Chloromethyl)-3-nitrobenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray . It is recommended to wear protective gloves/clothing/eye protection/face protection when handling this chemical .科学的研究の応用

Molecular Structure and Spectroscopy Analysis : The molecular structure, hyperpolarizability, HOMO and LUMO analysis, and other spectroscopic properties of related compounds have been extensively studied. For instance, the study of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a related compound, revealed insights into its molecular structure and spectroscopic characteristics (Chidan Kumar et al., 2014).

Building Block in Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, another related compound, has been identified as a multireactive building block for heterocyclic synthesis, crucial for developing various nitrogenous cycles significant in drug discovery (Křupková et al., 2013).

Solubility and Physical Chemistry : Research on solubility and molecular interactions of related compounds like 4-chloro-3-nitrobenzoic acid offers insights into their physical and chemical properties, valuable in various applications (Stovall et al., 2005).

Crystal Engineering and Material Science : The role of 4-nitrobenzoic acid polymorphs in the crystallization process of acid-base multicomponent systems has been investigated, highlighting its importance in material science and crystal engineering (Croitor et al., 2019).

Solid-State Chemistry and Drug Design : Studies on molecular salts and cocrystals of compounds like 2-Chloro-4-nitrobenzoic acid inform the development of new materials with specific properties, with applications in drug design and solid-state chemistry (Oruganti et al., 2017).

Environmental and Biological Applications : Research on compounds like 4-hydroxybenzoic acid, which have structural similarities, has applications in environmental science, such as selective adsorption studies for water purification (Sun & Zheng, 2020).

Safety and Hazards

“4-(Chloromethyl)-3-nitrobenzoic acid” is a corrosive material . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin or hair, it is recommended to take off immediately all contaminated clothing and rinse skin with water/shower . If swallowed, it is advised not to induce vomiting .

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUPQDMNUETMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-3-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid](/img/structure/B2803528.png)

![(3S,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2803529.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2803531.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)

![N-(1-cyanobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2803542.png)

![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)